2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The compound “2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Scientific Research Applications
Antineoplastic Applications
One of the primary applications of related compounds has been in the development of antineoplastic (anti-cancer) agents. For example, flumatinib, a compound with a slightly different structure, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. This research aimed to identify the main metabolic pathways in humans, revealing that flumatinib and its metabolites undergo processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong, Chen, Deng, & Zhong, 2010).
Imaging Agents for Cancer Diagnosis
Derivatives of 2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide have been synthesized for use as potential positron emission tomography (PET) agents. For instance, a study synthesized a new compound for imaging B-Raf(V600E) mutations in cancers, highlighting the potential of these derivatives in cancer diagnostics and the importance of developing novel imaging agents (Wang, Gao, Miller, & Zheng, 2013).
Molecular Interaction Studies
Research into the molecular interaction of related compounds with specific receptors has provided insights into their potential pharmacological applications. For example, studies on the interaction of certain antagonists with the CB1 cannabinoid receptor have contributed to understanding the molecular basis of receptor antagonism, which could inform the design of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Chemical Synthesis Methodologies
Research has also focused on the synthesis of compounds with the this compound structure or related structures, exploring novel synthetic routes and chemical reactions. For instance, the synthesis of piperazinylpyrazolo[3,4-b]pyridines as selective serotonin re-uptake inhibitors demonstrates the versatility of these compounds in medicinal chemistry (Shutske & Roehr, 1997).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, structural analysis, and potential biological activities. The development of new molecules by modifying the structure of existing drug molecules is a common practice in pharmaceutical research . Therefore, this compound could potentially be a candidate for such modifications and subsequent biological testing.
Properties
IUPAC Name |
2,6-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-15-2-1-3-16(20)17(15)18(24)22-12-13-6-10-23(11-7-13)14-4-8-21-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJZETONMWQIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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